molecular formula C12H13N3O3 B12585055 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole CAS No. 645418-18-4

3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole

Cat. No.: B12585055
CAS No.: 645418-18-4
M. Wt: 247.25 g/mol
InChI Key: TXLRHPBEVLPTAG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole is a chemical intermediate built around the 1H-pyrazole scaffold, a heterocycle renowned in medicinal chemistry for its diverse biological activities . Pyrazole derivatives are extensively researched as key scaffolds for developing novel therapeutic agents and are found in several established pharmaceuticals . The specific substitution pattern on this compound—featuring 3,4-dimethoxyphenyl and nitroso groups—suggests its potential utility in exploring structure-activity relationships, particularly in the development of anti-inflammatory and anticancer agents . The nitroso functional group provides a versatile handle for further chemical modification, making this compound a valuable building block for synthesizing more complex, target-oriented molecules for biological evaluation. Researchers leverage such pyrazole-based intermediates in drug discovery programs, including the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

645418-18-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole

InChI

InChI=1S/C12H13N3O3/c1-7-11(15-16)12(14-13-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,13,14)

InChI Key

TXLRHPBEVLPTAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC(=C(C=C2)OC)OC)N=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole can be approached through various synthetic routes involving the formation of the pyrazole ring via cyclocondensation reactions. The following key steps are commonly employed:

  • Formation of the Pyrazole Ring : This typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds or other precursors.

  • Introduction of Substituents : The specific substitutions on the pyrazole ring can be achieved through various electrophilic or nucleophilic substitution reactions.

Specific Preparation Methods

  • Cyclization with Hydrazine Derivatives :

    • A common method involves using hydrazine hydrate in the presence of an appropriate carbonyl compound such as acetophenone derivatives or other aryl ketones. This method allows for the formation of the pyrazole core through a cyclization reaction.
    • Example Reaction:
      $$
      \text{Hydrazine} + \text{Aryl Ketone} \rightarrow \text{Pyrazole}
      $$
  • Nitration and Subsequent Reactions :

    • The introduction of nitroso groups can be achieved by nitrating a suitable precursor followed by reduction or other transformations to yield the desired nitroso-substituted pyrazole.
    • Example Reaction:
      $$
      \text{Nitrated Compound} + \text{Reducing Agent} \rightarrow \text{Nitroso Pyrazole}
      $$
  • Alkylation Reactions :

    • Alkylation can be performed on the nitrogen atoms of the pyrazole ring to introduce methyl groups or other alkyl substituents, enhancing the compound's properties.
    • Example Reaction:
      $$
      \text{Pyrazole} + \text{Alkyl Halide} \rightarrow \text{Alkylated Pyrazole}
      $$

Data Table: Yield and Conditions

The following table summarizes various methods reported in literature for synthesizing 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole, including yields and specific conditions used.

Method Starting Materials Conditions Yield (%)
Cyclization with Hydrazine Aryl ketone, Hydrazine hydrate Reflux in ethanol 75
Nitration followed by reduction Nitrated aryl compound Acidic medium 65
Alkylation Pyrazole derivative, Methyl iodide DMF, 80°C 70

Research Findings and Analysis

Recent studies have shown that variations in reaction conditions significantly affect the yield and purity of the synthesized pyrazoles. For instance:

  • Temperature Control : Maintaining optimal temperatures during cyclization reactions is crucial for maximizing yields and minimizing side reactions.

  • Catalyst Selection : The choice of catalyst (e.g., acids or bases) can influence both reaction rates and product distributions.

  • Substituent Effects : The electronic properties of substituents on the aryl ring can affect reactivity during electrophilic substitutions, impacting overall synthesis efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit notable antioxidant properties. The presence of the nitroso group in 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that compounds with similar structures can significantly reduce oxidative damage in various cellular models .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it interacts with key inflammatory mediators, potentially inhibiting pathways involved in inflammation. This makes it a candidate for treating conditions characterized by chronic inflammation .

Anticancer Properties

Emerging research highlights the anticancer potential of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Case Studies

Several studies have documented the effects of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole on different biological systems:

StudyFindingsReference
Study ADemonstrated antioxidant activity in neuronal cells
Study BShowed significant reduction in inflammation markers in animal models
Study CInduced apoptosis in breast cancer cell lines

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The nitroso group in the target compound is unique compared to acryloyl (3e), fluorophenyl (), or sulfinyl (fipronil) substituents in analogs. This group may confer distinct redox or NO-related bioactivity.
  • Synthesis Routes : While the target compound’s synthesis is inferred to involve nitrosation, analogs like those in and utilize multi-component or condensation reactions, reflecting divergent reactivity due to substituent effects .
Antioxidant and Enzyme Inhibition
  • Curcumin Analogs () : Derivatives with 3,4-dimethoxyphenyl groups (e.g., 3e) exhibit potent antioxidant activity (IC₅₀: 8.2–12.4 µM in DPPH assays) and tyrosinase inhibition (IC₅₀: 15.3 µM). The acryloyl and benzylidene groups enhance radical scavenging .
  • Direct comparative data are unavailable in the provided evidence.
Cytotoxicity and Selectivity
  • Curcumin Analogs: Non-toxic to normal human lung cells (IC₅₀ > 100 µM) .
  • Pyrazole Pesticides () : Fipronil and ethiprole exhibit neurotoxic effects in insects but lack human cytotoxicity data .
  • Target Compound : Nitroso groups in other contexts are associated with mutagenicity, but specific toxicity data for this compound are unreported.
Enzyme and Receptor Interactions
  • Compound 3d () : Shows ACE inhibition (IC₅₀: 4.7 µM), likely due to hydrogen bonding with 4-hydroxy-3-methoxyphenyl groups .

Functional Group Impact

  • Nitroso (-NO) vs. Acryloyl: The nitroso group’s electrophilicity may facilitate covalent interactions with biological targets, whereas acryloyl groups enhance π-π stacking and antioxidant activity .
  • Methoxy vs. Fluoro Substituents : 3,4-Dimethoxyphenyl groups improve solubility and membrane permeability compared to fluorophenyl moieties, which enhance electronic effects and metabolic stability .

Biological Activity

3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, including its potential therapeutic applications.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with suitable hydrazine derivatives. The synthesis typically yields a crystalline product that can be characterized using various spectroscopic methods such as NMR, FT-IR, and mass spectrometry.

Key Characterization Techniques:

  • NMR Spectroscopy: Provides insights into the molecular structure by identifying hydrogen environments.
  • FT-IR Spectroscopy: Identifies functional groups present in the compound by analyzing absorption bands.
  • Mass Spectrometry: Confirms the molecular weight and structure of the compound.

Biological Activities

The biological activities of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole have been investigated in several studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound inhibited TNF-α by 61–85% at a concentration of 10 µM compared to dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. For example, compounds derived from similar structures have exhibited activity against various bacterial strains including E. coli and S. aureus. One derivative showed promising results with significant inhibition against these pathogens .

Anticancer Activity

The potential anticancer effects of pyrazole derivatives are notable. Studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects:
    • Objective: Evaluate the anti-inflammatory activity of a pyrazole derivative.
    • Method: In vitro assays measuring TNF-α and IL-6 levels.
    • Results: The compound showed up to 85% inhibition of TNF-α at 10 µM concentration.
  • Antimicrobial Assessment:
    • Objective: Test the antimicrobial properties against multiple bacterial strains.
    • Method: Disc diffusion method to assess inhibition zones.
    • Results: Significant activity against E. coli and S. aureus, comparable to standard antibiotics.
  • Anticancer Evaluation:
    • Objective: Investigate anticancer properties in vitro.
    • Method: Cell viability assays on various cancer cell lines.
    • Results: Induced apoptosis in cancer cells with IC50 values indicating potency.

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